

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine safety data sheet (SDS).

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Compound of Interest

Compound Name:	2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
Cat. No.:	B138346

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Technical Guide: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, properties, and handling of **2-Chloro-4-iodo-5-(trifluoromethyl)pyridine** (CAS No. 505084-55-9). The information is intended for professionals in research, development, and manufacturing who work with this compound.

Chemical Identity and Properties

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. Its structural and chemical information is summarized below.

Property	Value
CAS Number	505084-55-9
Molecular Formula	C ₆ H ₂ ClF ₃ IN
Molecular Weight	307.44 g/mol [1]
Appearance	White to Green to Brown powder to crystal
Boiling Point	257.6 ± 40.0 °C (Predicted) [2]
Density	2.046 ± 0.06 g/cm ³ (Predicted) [2]
Flash Point	110.07 °C
Purity	>98.0% (GC)
Synonyms	2-Chloro-5-(trifluoromethyl)-4-iodopyridine [1]

Safety and Hazard Information

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE). The primary hazards are skin, eye, and respiratory irritation.

GHS Hazard Statements

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/eye protection/face protection.

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures

Exposure Route	First Aid Measures
Inhalation	Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact	Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion	Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Avoid dust and aerosol generation. Use in a well-ventilated area.
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere.

Toxicological and Ecotoxicological Information

Comprehensive toxicological and ecotoxicological data for **2-Chloro-4-iodo-5-(trifluoromethyl)pyridine** are not readily available. However, information on related compounds can provide some insight into potential hazards.

- Substituted Pyridines: The toxicity of pyridine derivatives can vary widely based on the nature and position of substituents. Some substituted pyridines have been shown to cause adverse effects on the liver and kidneys in animal studies.[2]
- Iodinated Aromatic Compounds: Iodinated disinfection byproducts, a class of iodinated aromatic compounds, are known to be more cytotoxic and genotoxic than their chlorinated and brominated analogs.[3][4] Their toxicity is a concern in water treatment processes where iodide is present.[5][6]

Given the presence of both a substituted pyridine ring and an iodine atom, this compound should be handled as potentially toxic, and exposure should be minimized.

Experimental Protocols

Synthesis of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

A general procedure for the synthesis of a similar isomer, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, is described and can be adapted.[7] This synthesis involves the iodination of a chloro-trifluoromethylpyridine precursor.

Materials:

- 5-Chloro-2-(trifluoromethyl)pyridine
- Tetrahydrofuran (THF), anhydrous
- Lithium diisopropylamide (LDA) solution in THF
- Iodine (I₂)
- 1M Sodium thiosulfate (Na₂S₂O₃) solution
- Ether
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Ethyl acetate
- Petroleum ether

Procedure:

- In a 100-mL three-necked round-bottom flask purged with nitrogen, dissolve 5-chloro-2-(trifluoromethyl)pyridine (1.00 equivalent) in anhydrous THF (50 mL).
- Cool the solution to -78°C.
- Slowly add LDA solution (1.05 equivalents) dropwise while maintaining the temperature at -78°C.
- Stir the resulting solution for 30 minutes at -78°C.
- In a separate flask, dissolve iodine (1.05 equivalents) in THF (10 mL).
- Add the iodine solution dropwise to the reaction mixture at -78°C.
- Stir the reaction mixture for an additional 2 hours at -78°C.
- Quench the reaction by adding 15 mL of 1M Na₂S₂O₃ solution.
- Dilute the mixture with 100 mL of water.
- Extract the aqueous layer with ether (3 x 50 mL).
- Combine the organic layers and wash with 50 mL of brine.
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
- Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (0:1) as the eluent to yield the product.

Applications in Research and Development

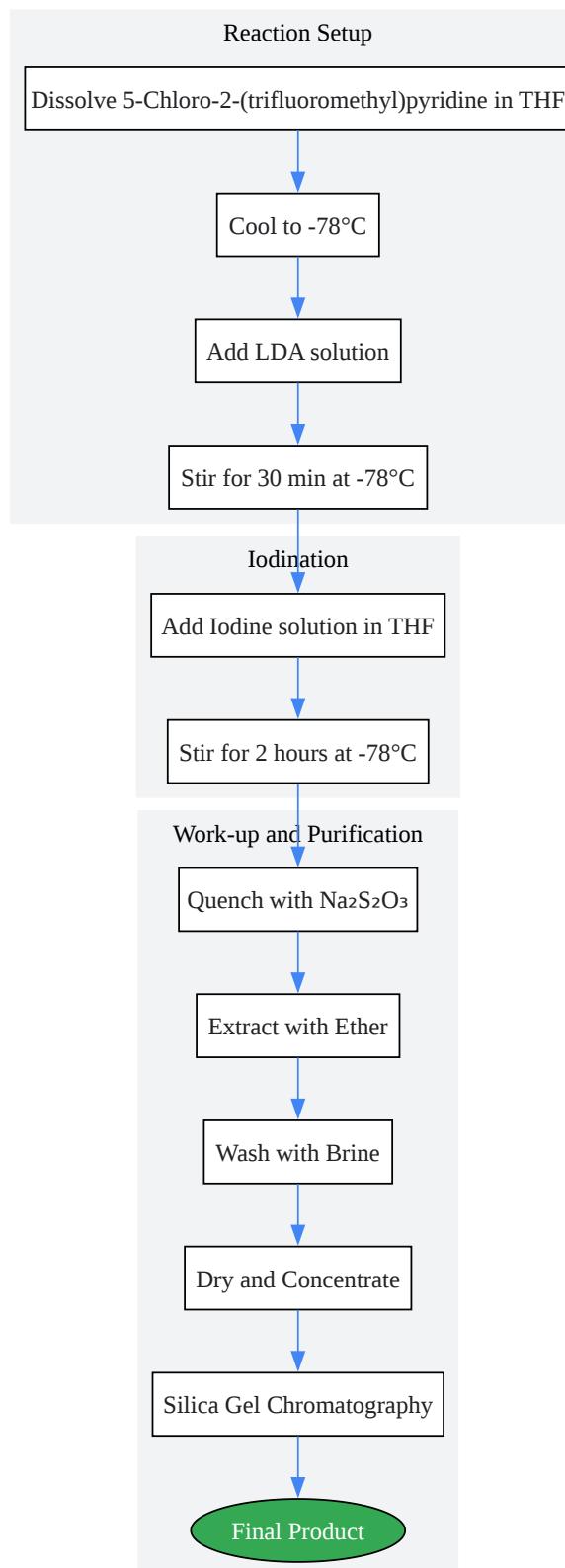
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[8]

Use in the Synthesis of FAK Inhibitors

A significant application of this compound is in the preparation of pyridine-2,4-diamine derivatives that act as Focal Adhesion Kinase (FAK) inhibitors.^{[9][10][11]} FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is implicated in various cancers, making it a target for anti-cancer drug development.

Visualizations

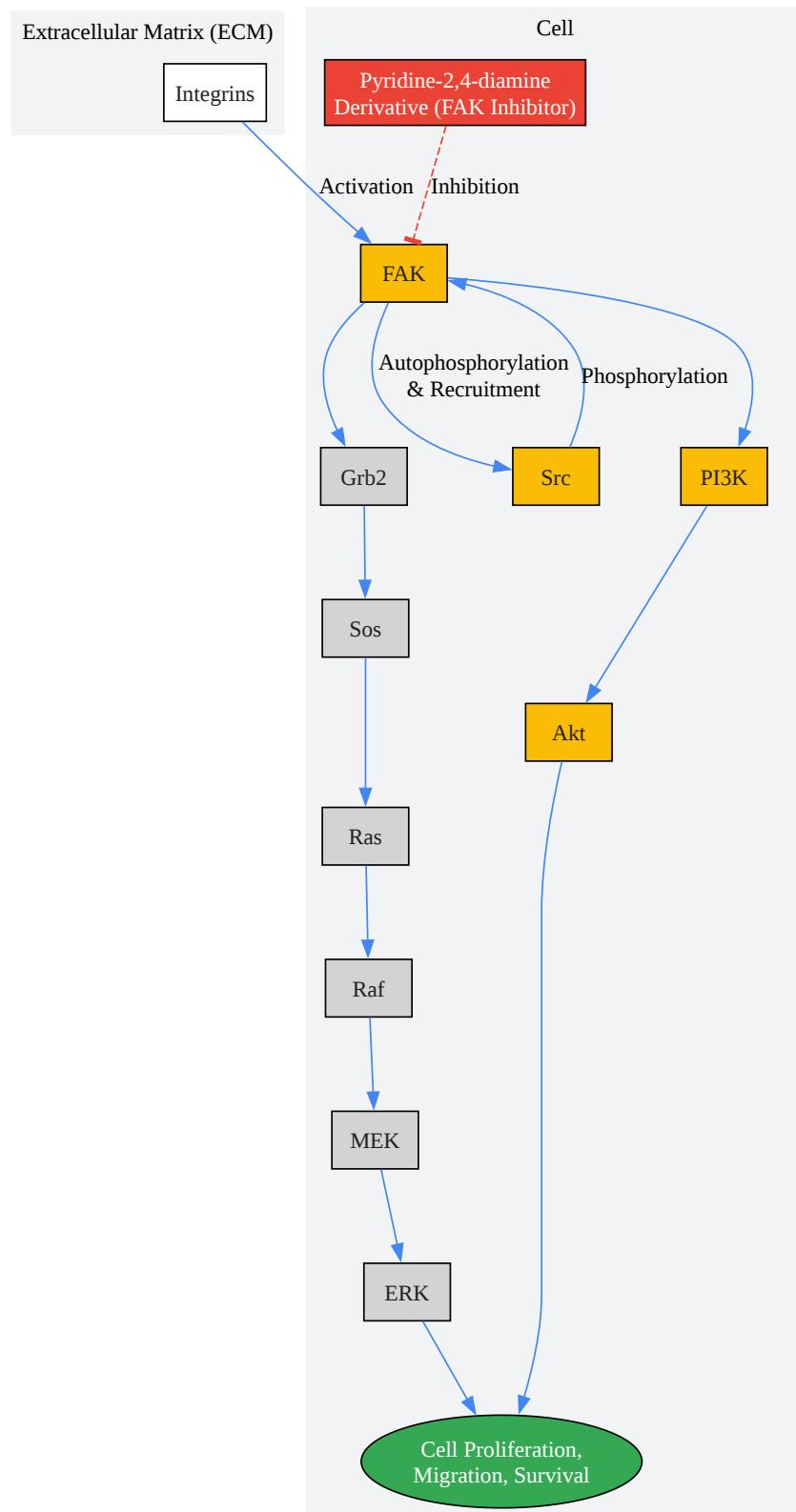
Experimental Workflow: Synthesis of an Iodinated Pyridine Derivative



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Caption: Synthesis workflow for an iodinated pyridine derivative.

Signaling Pathway: Focal Adhesion Kinase (FAK) Inhibition



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Caption: Simplified FAK signaling pathway and its inhibition.

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